1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-9-8(10(14)15)6-7-13(9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNSLQDWJVZTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782226-06-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in 2-ethylpyrrolidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection step.
Chemical Reactions Analysis
Amide Bond Formation
This compound participates in peptide coupling reactions, often serving as a Boc-protected amino acid precursor. A key application involves activating the carboxylic acid group for nucleophilic attack by amines.
Example Reaction
In a study using meta-tolidine (CAS 84-67-3) as a diamine substrate, 1-[(tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid was coupled via carbodiimide-mediated activation:
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Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
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Conditions : Dichloromethane (DCM), 20°C, 2 hours
| Reactant | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| meta-Tolidine + Compound | EDC, HOBt, DCM, 20°C, 2h | Bis-amide derivative | 96% |
C–H Activation and Arylation
The compound’s pyrrolidine ring undergoes directed C–H functionalization under palladium catalysis. This enables selective arylation at the β-position of the pyrrolidine scaffold.
Case Study
A palladium-catalyzed C–H arylation was performed using an 8-aminoquinoline (8-AQ) directing group:
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Catalyst : Pd(OAc)₂
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Ligand : Ag₂CO₃
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Aryl Source : Aryl iodide
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Amide formation with 8-AQ | EDCI, HOBt, DCM, rt | Activated intermediate | 85% |
| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, aryl iodide | β-Arylated pyrrolidine derivative | 45% |
Esterification and Protecting Group Manipulation
The Boc group is selectively removed under acidic conditions, while the carboxylic acid can be esterified for further derivatization.
Experimental Protocol
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Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), 0°C, 1 hour.
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Esterification : Reaction with ethyl chloroformate in tetrahydrofuran (THF) at room temperature yields the ethyl ester (79% yield).
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Boc Deprotection | TFA/DCM, 0°C, 1h | Free amine derivative | >90% |
| Ethyl Ester Formation | Ethyl chloroformate, THF, rt | Ethyl ester analog | 79% |
Epimerization Under Basic Conditions
The stereochemical integrity of the compound can be altered under strong basic conditions, leading to epimerization at the α-carbon of the carboxylic acid.
Key Finding
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Conditions : NaOH (10 equiv.), ethanol, 100°C, 2 hours
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Outcome : Complete epimerization to the opposite enantiomer, confirmed by chiral HPLC .
Comparative Reactivity
The ethyl substituent at the 2-position sterically hinders nucleophilic attack at the adjacent carboxylic acid, moderating reaction rates compared to unsubstituted analogs.
| Compound Modification | Reaction Rate (Relative) | Notes |
|---|---|---|
| 2-Ethyl substituent | 0.6 | Reduced due to steric hindrance |
| Unsubstituted analog | 1.0 | Higher accessibility for reactions |
Stability and Degradation
Scientific Research Applications
Applications in Organic Synthesis
- Protecting Group in Amino Acids :
- Synthesis of Pyrrolidine Derivatives :
- Chemoselective Reactions :
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of 1-[(tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid in synthesizing novel bioactive compounds. The compound was employed to protect an amine during the synthesis of a series of pyrrolidine-based inhibitors targeting specific enzymes involved in disease pathways. The results showed high yields and purity, confirming its effectiveness as a protecting group .
Case Study 2: Application in Medicinal Chemistry
In another study, researchers used this compound to synthesize derivatives that exhibited anti-inflammatory properties. By modifying the pyrrolidine structure with various substituents, they were able to enhance the biological activity of the resulting compounds. The study highlighted the versatility of this compound as a building block in medicinal chemistry .
Research Insights
- Environmental Considerations :
- Future Applications :
Mechanism of Action
The primary mechanism of action for 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
The following table summarizes key structural analogs, highlighting differences in substituent positions, functional groups, and molecular properties:
Key Differences in Physicochemical Properties
- Lipophilicity : The ethyl group in the target compound provides higher lipophilicity (logP ~1.8 estimated) compared to methyl (logP ~1.2) or hydroxylated analogs (logP ~0.5) .
- Acidity: The carboxylic acid pKa varies with substituents. Cyano (pKa ~2.5) and CF3 (pKa ~2.8) analogs exhibit stronger acidity due to electron-withdrawing effects, whereas ethyl (pKa ~3.5) and methyl (pKa ~3.4) analogs are less acidic .
Stability and Reactivity
- Boc Deprotection : Ethyl-substituted derivatives require stronger acidic conditions (e.g., 4M HCl/dioxane) compared to methyl analogs, as steric shielding delays protonation at nitrogen .
- Thermal Stability : Fluorinated analogs exhibit higher thermal stability (decomposition >200°C) due to strong C-F bonds, whereas ethyl and methyl analogs degrade at ~180°C .
Research Findings and Data
Comparative Reaction Yields in Boc Deprotection
| Compound | Deprotection Conditions | Yield (%) | Reference |
|---|---|---|---|
| Target (2-ethyl) | 4M HCl/dioxane, 2h | 85 | |
| 3-Methyl analog | 4M HCl/dioxane, 1h | 92 | |
| 3,4-Difluoro analog | TFA/DCM, 30min | 95 |
Solubility in Common Solvents (mg/mL, 25°C)
| Compound | Water | Ethanol | DCM |
|---|---|---|---|
| Target (2-ethyl) | 0.5 | 12.3 | 45.8 |
| 3-Cyano analog | 0.2 | 8.7 | 32.1 |
| (2R,3S)-3-Hydroxy analog | 1.8 | 20.5 | 15.4 |
Biological Activity
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid (CAS No. 1782226-06-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 243.30 g/mol
- CAS Number : 1782226-06-5
Pharmacological Properties
- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The structural modifications in this compound may enhance its efficacy against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, although further studies are required to elucidate the specific pathways involved.
- Neuroprotective Effects : Some studies have indicated that pyrrolidine derivatives can provide neuroprotection, potentially benefiting conditions such as Alzheimer's disease. The mechanisms may involve the modulation of neurotransmitter systems and reduction of oxidative stress.
The biological activity of this compound is largely attributed to:
- Inhibition of Enzymatic Pathways : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : Interaction with various receptors could mediate its effects on cellular signaling pathways, particularly in the nervous system.
Table 1: Summary of Biological Activities
Notable Research
- A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of various pyrrolidine derivatives, including this compound, demonstrating promising anticancer activity against specific cell lines .
- Another investigation highlighted its potential as a neuroprotective agent, where it was shown to mitigate neuronal damage in models of oxidative stress .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via a tert-butoxycarbonyl (Boc) protection strategy. A feasible route involves using dimethylaminopyridine (DMAP) as a catalyst and triethylamine as a base in dichloromethane at 0–20°C, similar to tert-butyl ester pyrrolidine derivatives . Key considerations include:
- Temperature control : Maintain reaction temperatures ≤20°C to minimize side reactions.
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the Boc-protected intermediate.
- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) to terminate the reaction at peak product formation.
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : The compound should be stored in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the Boc group. Key stability parameters include:
- Moisture sensitivity : Avoid exposure to humidity, as the Boc group is prone to cleavage under acidic or aqueous conditions .
- Light sensitivity : Store in amber vials to prevent photodegradation.
- Incompatibilities : Separate from strong acids/bases, oxidizing agents, and reducing agents to avoid hazardous reactions .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer : A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., Boc, ethyl, carboxylic acid).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods enhance the design of synthetic pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction energetics and transition states. For example:
- Reaction path search : Identify low-energy pathways for Boc protection and pyrrolidine functionalization .
- Solvent effects : Simulate solvent interactions (e.g., dichloromethane polarity) to optimize reaction kinetics .
- Virtual screening : Model steric effects of the ethyl substituent on reaction selectivity.
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Cross-validate data using complementary techniques:
- Contradictory NMR peaks : Compare with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm assignments .
- HPLC purity vs. MS anomalies : Perform LC-MS to detect trace impurities or degradation products.
- Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out solvent/moisture interference .
Q. What strategies improve reaction yield while minimizing side products?
- Methodological Answer :
- Catalyst optimization : Screen alternatives to DMAP (e.g., 4-pyrrolidinopyridine) for enhanced Boc activation .
- Stepwise functionalization : Introduce the ethyl group before Boc protection to reduce steric hindrance.
- In situ monitoring : Use real-time infrared (IR) spectroscopy to detect intermediate formation and adjust reaction conditions dynamically .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for powder handling .
- Exposure control : Implement local exhaust ventilation and monitor airborne concentrations via workplace air sampling.
- Emergency response : Pre-treat spills with concrete or sand for containment, followed by disposal via licensed hazardous waste services .
Q. How can researchers design experiments to study the compound’s reactivity under varying conditions?
- Methodological Answer :
- pH-dependent studies : Expose the compound to buffered solutions (pH 1–12) to assess Boc group stability.
- Thermal analysis : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Reactivity screening : Test with nucleophiles (e.g., amines) or electrophiles to map functional group compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
